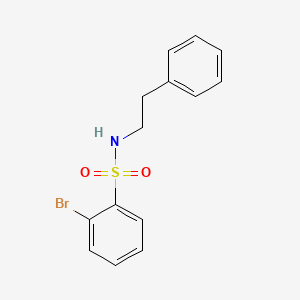
2-bromo-N-phenethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-phenethylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H14BrNO2S and its molecular weight is 340.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Bromo-N-phenethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic applications.
- Molecular Formula : C14H14BrNO2S
- CAS Number : 849141-69-1
- Structure : The compound features a bromine atom and a phenethyl group attached to a benzenesulfonamide moiety, which may influence its solubility and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
-
Enzyme Inhibition :
- It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are critical in neurotransmission and pH regulation, respectively .
- Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cholinergic signaling, which is beneficial in neurodegenerative conditions.
-
Cellular Effects :
- The compound influences cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, it may exhibit anti-inflammatory and pro-apoptotic effects in cancer cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death. This suggests a potential role for the compound in cancer therapy.
Case Study 2: Enzyme Inhibition Profile
Research has shown that this compound exhibits significant inhibition against AChE with an IC50 value indicating strong potency. This activity is crucial for developing treatments for conditions like Alzheimer's disease, where AChE inhibition can enhance cognitive function by increasing acetylcholine levels .
Biochemical Pathways
The compound's interaction with metabolic pathways is essential for understanding its therapeutic potential:
- Metabolism : It undergoes biotransformation primarily via cytochrome P450 enzymes, which can modify its pharmacological profile by producing active or inactive metabolites.
- Transport Mechanisms : The transport of this compound across cell membranes is facilitated by specific transporters, influencing its bioavailability and efficacy .
Propiedades
IUPAC Name |
2-bromo-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESWHHJFQKKGMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395785 |
Source


|
| Record name | 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849141-69-1 |
Source


|
| Record name | 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














